molecular formula C16H19Cl2N B13752733 N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride CAS No. 4814-11-3

N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride

Cat. No.: B13752733
CAS No.: 4814-11-3
M. Wt: 296.2 g/mol
InChI Key: FRMQIGNMWCKPMD-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride is a synthetic amine derivative characterized by a propylamine backbone substituted with a 4-chlorophenyl group at the 3-position, a phenyl group at the 2-position, and a methyl group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Structurally, the compound combines aromatic chlorophenyl and phenyl moieties with a branched alkyl chain, which may influence its binding affinity to biological targets such as neurotransmitter transporters or ion channels .

Properties

CAS No.

4814-11-3

Molecular Formula

C16H19Cl2N

Molecular Weight

296.2 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-phenylbutan-2-amine;hydrochloride

InChI

InChI=1S/C16H18ClN.ClH/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13;/h2-10,12,16H,11,18H2,1H3;1H

InChI Key

FRMQIGNMWCKPMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is generally prepared via a sequence involving:

  • Formation of the substituted propyl backbone with appropriate aryl substituents,
  • Introduction of the amine functionality,
  • Followed by conversion to the hydrochloride salt for stabilization and isolation.

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, base selection, and purification steps to ensure high yield, purity, and correct stereochemistry.

Key Reaction Steps and Conditions

Formation of the Substituted Propyl Intermediate

  • The initial step involves constructing the 3-(4-chlorophenyl)-2-phenyl-1-methylpropyl skeleton, often starting from substituted benzyl or phenyl precursors.
  • Alkylation or reductive amination methods are employed to introduce the methyl and amine groups on the propyl chain.
  • Suitable bases such as potassium carbonate or sodium carbonate are used to facilitate substitution reactions.

Amination and Cyclization Reactions

  • Amination is achieved by reacting the propyl intermediate with methylamine or related amines under controlled conditions.
  • Cyclization or condensation reactions may be involved to stabilize the amine moiety or form intermediate heterocycles, depending on the synthetic route.
  • Organic solvents such as toluene, benzene, xylene, N,N-dimethylformamide, N-methyl-2-pyrrolidone, and dimethyl sulfoxide are commonly used to dissolve reactants and control reaction kinetics.

Formation of Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent or aqueous medium.
  • This step improves the compound's stability, crystallinity, and ease of handling for subsequent applications.

Detailed Process Parameters

Step Reaction Type Reagents and Conditions Solvents Used Notes
1 Alkylation/Substitution Use of alkali metal carbonate (K2CO3, Na2CO3) as base Polar aprotic solvents: N-methyl pyrrolidone, dimethyl sulfoxide, dimethylformamide, ethers, glycols Base facilitates nucleophilic substitution; solvent choice affects yield and purity
2 Amination/Cyclization Amines such as methylamine; temperature 120–130 °C Toluene, benzene, xylene, N,N-dimethylformamide, N-methyl-2-pyrrolidone Cyclization may be carried out with organic or inorganic bases; diisopropylamine may serve dual role as solvent and base
3 Salt Formation Hydrogen chloride or HCl treatment Organic solvents or aqueous media Converts free amine to hydrochloride salt, enhancing stability and isolation

Representative Synthetic Route Example

A typical synthetic route reported in patent literature involves:

This route emphasizes the importance of solvent polarity and base strength to optimize reaction rates and product purity.

Analytical and Purification Techniques

  • Purity and structural confirmation are typically done using Nuclear Magnetic Resonance spectroscopy (1H-NMR, 13C-NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.
  • Crystallization from hexane/ethyl acetate mixtures or flash chromatography using similar solvent systems is employed for purification.
  • Enantiomeric excess and stereochemical purity can be monitored by chiral GC or HPLC methods when relevant.

Research Findings and Optimization

  • Studies show that the choice of solvent system significantly impacts yield and purity. Polar aprotic solvents like N-methyl pyrrolidone and dimethylformamide are preferred for substitution steps due to their ability to dissolve both organic and inorganic reagents effectively.
  • Bases such as potassium carbonate and triethylamine are commonly used; however, diisopropylethylamine can act as both base and solvent, simplifying the process and reducing solvent waste.
  • Temperature control between 120 °C and 130 °C is critical during amination and cyclization to avoid side reactions and degradation.
  • The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical or research contexts.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvent Options Base Options Temperature Range Key Outcomes
Substituted propyl intermediate Alkylation with aryl halides N-methyl pyrrolidone, dimethylformamide Potassium carbonate, sodium carbonate Ambient to 80 °C High substitution efficiency
Amination and cyclization Methylamine or derivatives Toluene, benzene, xylene, DMF, NMP Triethylamine, diisopropylethylamine 120–130 °C Formation of amine derivative
Hydrochloride salt formation HCl gas or aqueous HCl Organic solvents or water N/A Ambient Stable crystalline hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has demonstrated that derivatives of N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride exhibit potent histone deacetylase inhibitory (HDACi) activity. These compounds have shown promising antiproliferative effects against various cancer cell lines, including HeLa cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
7aHeLa0.69Doxorubicin2.29
7bHCT-1160.45Doxorubicin2.29
7cMCF-70.55Doxorubicin2.29

The structure of these compounds allows them to mimic peptide inhibitors, enhancing their suitability for pharmaceutical development .

Neurological Applications

Potential in Treating Neurological Disorders
this compound derivatives have been explored for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as depression and anxiety disorders .

Case Study: Neuroprotective Effects
In a study investigating the effects of these compounds on neuronal cells subjected to oxidative stress, it was found that they significantly reduced cell death and apoptosis markers, suggesting a protective role against neurodegenerative processes.

Antimicrobial Activity

Inhibition of Pathogenic Bacteria
Recent studies have indicated that this compound exhibits antimicrobial properties against several pathogenic bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

This antimicrobial activity opens avenues for developing new antibiotics, especially in the face of rising antibiotic resistance .

Environmental Applications

Bioremediation Potential
There is emerging interest in the environmental applications of this compound, particularly in bioremediation efforts to degrade pollutants in contaminated environments. Studies suggest that certain microbial strains can utilize this compound as a carbon source, facilitating the breakdown of more complex pollutants .

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Chlorophenyl Position Backbone Structure Substituents Salt Form Source
Target Compound 4- Propylamine Phenyl, Methyl Hydrochloride -
USP Sibutramine Related Compound C 4- Cyclobutylpentyl Dimethylamine Hydrochloride USP32
USP Sibutramine Related Compound D 4- Cyclobutylmethylbutyl Methylamine Hydrochloride USP32
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide 3- and 4- Propenamide Cyano - Enamine Ltd
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride 4- Thiazolylmethylamine Thiazole ring Dihydrochloride Suppliers

Key Observations :

  • Chlorophenyl Position : The 4-chloro substitution in the target compound and USP Sibutramine Compound C may enhance affinity for hydrophobic binding pockets compared to 3-chloro isomers (e.g., in ’s compound) .
  • Heterocyclic Modifications : The thiazole-containing analogue in introduces a heterocyclic ring, which may alter electronic properties and receptor selectivity compared to the target’s purely aromatic system .

Pharmacological Activity

Key differences include:

  • Dimethylamine vs.
  • Cyano Group in Enamine Ltd Compound: The electron-withdrawing cyano group in ’s compound could reduce basicity, altering ion-channel interactions relative to the target’s alkylamine structure .

Physicochemical Properties

Table 2: Hypothesized Physicochemical Properties Based on Structure

Property Target Compound USP Compound C Thiazole Derivative
Solubility Moderate (HCl salt) High (HCl salt) High (dihydrochloride)
Lipophilicity (logP) ~3.5 (estimated) ~4.0 (cyclobutyl) ~2.8 (thiazole polarity)
Melting Point Not reported Not reported Not reported

Notes:

  • The dihydrochloride salt in ’s compound may improve aqueous solubility but reduce membrane permeability compared to the target’s single hydrochloride .

Biological Activity

N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride, commonly referred to as a derivative of 4-chlorophenyl compounds, has been studied for its various biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a 4-chlorophenyl group, which is known for enhancing biological activity through various mechanisms. The structural formula can be represented as follows:

N 3 4 chlorophenyl 2 phenyl 1 methylpropyl amine hydrochloride\text{N 3 4 chlorophenyl 2 phenyl 1 methylpropyl amine hydrochloride}

Research indicates that compounds containing the 4-chlorophenyl moiety exhibit significant biological activities, particularly in the realms of anticancer and antiviral properties. The following sections detail these activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of derivatives related to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting glioblastoma cell lines. A notable study reported that certain compounds inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells, demonstrating their potential as therapeutic agents against glioma.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 4jU87MG (Glioblastoma)0.69AKT2/PKBβ Inhibition
DoxorubicinHeLa2.29Topoisomerase II Inhibition
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine HClTBDTBDTBD

Antiviral Activity

Research has also explored the antiviral properties of similar compounds. For example, sulfonamide derivatives with structural similarities exhibited antiviral activity against Tobacco Mosaic Virus (TMV). While specific data on this compound is limited, the presence of the 4-chlorophenyl group is often associated with enhanced antiviral efficacy.

Table 2: Antiviral Activity of Sulfonamide Derivatives

CompoundConcentration (mg/mL)Inhibition Rate (%)
Compound 7a0.538.42
Compound 7b0.542.00
Ningnanmycin0.554.51

Case Studies and Research Findings

  • Inhibition of Kinases : A study focusing on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant kinase inhibition and anticancer activity against glioblastoma cell lines. The findings suggest that structural modifications can lead to enhanced biological activity against cancer cells while minimizing toxicity to non-cancerous cells .
  • Neuropeptide Systems : Research on neuropeptide systems has indicated that compounds similar to this compound may interact with neuropeptide receptors, influencing physiological processes such as stress responses and appetite control .
  • HDAC Inhibition : The compound's analogs have been investigated for their histone deacetylase (HDAC) inhibitory properties, showing significant antiproliferative effects against various cancer cell lines . This positions them as potential candidates for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride with high purity?

  • Answer: Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, reacting a chlorophenyl-substituted ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3_3CN) under inert conditions can yield the amine intermediate. Subsequent salt formation with hydrochloric acid produces the hydrochloride form. Reaction optimization should utilize Design of Experiments (DoE) to minimize side products and maximize yield . Characterization via 1^1H/13^{13}C NMR, UV-Vis spectroscopy (λmax ~255 nm), and mass spectrometry is critical for confirming structural integrity .

Q. How can researchers ensure the compound’s purity, and what analytical techniques are most reliable?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, with impurity thresholds ≤0.5% (w/w) as per pharmacopeial standards . Complementary methods include thin-layer chromatography (TLC) for rapid screening and differential scanning calorimetry (DSC) to detect polymorphic impurities. Stability studies under -20°C storage conditions (≥5 years) should be conducted to validate long-term purity .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Answer: Treat the compound as hazardous due to limited safety data. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid inhalation, skin contact, and ingestion. Institutional Chemical Hygiene Plans (CHP) mandate 100% compliance with safety exams before handling, as outlined in advanced laboratory regulations .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can predict electronic properties and reactive sites. Coupled with molecular docking, researchers can simulate interactions with biological targets (e.g., receptors or enzymes). For example, substituting the chlorophenyl group with fluorophenyl (as in structural analogs) may alter binding affinities, which can be validated experimentally .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Answer: Systematic comparative analysis is essential. For instance, isomers with phenyl groups at 2-, 3-, or 4-positions (e.g., ) may show divergent bioactivities due to steric or electronic effects. Use dose-response assays (e.g., IC50_{50} determination) and statistical tools (ANOVA) to quantify variability. Meta-analyses of published datasets can identify trends obscured by experimental noise .

Q. How can researchers optimize reaction conditions to scale synthesis without compromising yield?

  • Answer: Apply process control and simulation tools (e.g., Aspen Plus) to model reaction kinetics and thermodynamics. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently. Continuous-flow reactors improve reproducibility and scalability compared to batch methods .

Q. What role does stereochemistry play in the compound’s pharmacological profile?

  • Answer: Chiral centers (e.g., the methylpropyl group) can significantly impact receptor binding. Enantiomeric resolution via chiral HPLC or enzymatic methods is critical. For example, highlights how (R)-configured analogs exhibit distinct bioactivities. Circular dichroism (CD) spectroscopy aids in stereochemical characterization .

Methodological Frameworks

Q. How to design experiments for studying the compound’s metabolic stability in vitro?

  • Answer: Use hepatocyte or microsomal incubation assays with LC-MS/MS quantification. Apply Michaelis-Menten kinetics to estimate metabolic clearance. Include positive controls (e.g., verapamil) and negative controls (heat-inactivated enzymes) to validate results. Statistical power analysis ensures adequate sample sizes .

Q. What advanced techniques characterize host-guest interactions involving this compound?

  • Answer: Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures real-time interaction kinetics. Computational tools like molecular dynamics (MD) simulations can model these interactions at atomic resolution, as demonstrated in ligand-receptor studies .

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